1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Description

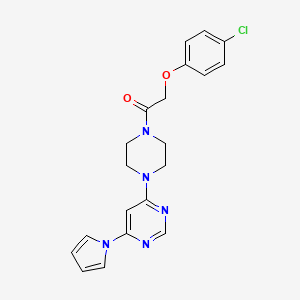

The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a heterocyclic small molecule featuring a piperazine core linked to a substituted pyrimidine ring and a 4-chlorophenoxy-ethanone moiety. Its structural complexity arises from:

- A 4-chlorophenoxy-ethanone side chain, contributing lipophilicity and steric bulk, which may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-3-5-17(6-4-16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-1-2-8-24/h1-8,13,15H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUORAGKUGWSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrimidine ring , a piperazine moiety , and a chlorophenoxy group , which contribute to its interaction with various biological targets. The presence of the pyrrol moiety enhances its potential efficacy in pharmacological applications.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have reported that compounds with similar structural features demonstrate significant anticancer effects. The piperazine and pyrimidine components are known to interact with kinases, which play crucial roles in cancer cell proliferation and survival .

- Antimicrobial Properties : The chlorophenoxy group is associated with enhanced antimicrobial activity against various pathogens. SAR studies suggest that modifications in the phenoxy group can lead to improved efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Piperazine Moiety : The piperazine ring is essential for enhancing the lipophilicity and cellular uptake of the compound, which may improve its overall potency .

- Chlorophenoxy Substitution : The presence of electron-withdrawing groups such as chlorine can enhance biological activity by increasing binding affinity to target proteins .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). The median effective dose (ED50) was reported at lower concentrations compared to standard chemotherapeutics, indicating potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, suggesting promising antibacterial properties. Modifications in the phenoxy group led to variations in activity, highlighting the importance of structural optimization .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

Pyrimidine vs. Thienopyrimidine/Other Cores: The target’s pyrimidine-pyrrole core contrasts with 7a’s thieno[2,3-d]pyrimidine (), which enhances aromatic surface area and may improve metabolic stability . Compound 14 () replaces pyrimidine with pyrazolo[3,4-d]pyrimidine, altering hydrogen-bonding capacity and solubility .

MK47 () introduces a trifluoromethylphenyl group, enhancing lipophilicity and possibly blood-brain barrier penetration .

Ethanone Side Chain Modifications: The 4-chlorophenoxy group in the target and 7a () contrasts with 5c’s 4-methoxybenzylthio (), which may reduce steric hindrance but increase metabolic oxidation risk .

Key Observations:

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Key Observations:

- 5c ’s higher LogP (4.1) correlates with its 4-chloro-2-fluorophenyl group, which may enhance tissue distribution but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.